Functional Divergence by Stereochemistry: SERT Enhancement vs. Cytotoxicity
Nardoguaianone J is a direct enhancer of SERT activity [1], while its 10-epimer, Nardoguaianone K, demonstrates cytotoxic effects against pancreatic cancer cell lines [2]. This functional divergence is dictated solely by the stereochemical configuration at the C-8 hydroxyl group.
| Evidence Dimension | Primary Biological Activity |
|---|---|
| Target Compound Data | SERT activity enhancement |
| Comparator Or Baseline | Nardoguaianone K (10-epimer): Cytotoxicity against SW1990 and CFPAC-1 pancreatic cancer cells [2] |
| Quantified Difference | Qualitative functional shift (SERT modulation vs. cytotoxicity) |
| Conditions | In vitro cell-based assays for SERT function and cancer cell viability |
Why This Matters
This key stereochemical difference ensures procurement of a compound with a specific, non-cytotoxic mechanism suitable for SERT-related research, avoiding confounding anti-proliferative effects.
- [1] Wang Z, Dong X, Zheng HH, Zhang H, Deng X, Chen YP, et al. Two isonardosinane-type sesquiterpenoids from Nardostachys jatamansi DC. Tetrahedron Letters. 2019 Jul 25;60(30):1992-1995. View Source
- [2] Ma LM, Wang K, Meng XH, Zheng YD, Wang CB, Chai T, et al. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines. Phytochemistry. 2022 Aug;200:113218. doi: 10.1016/j.phytochem.2022.113218. View Source
